2-(2-chlorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide
Description
This compound features a 2-chlorophenyl group attached to an acetamide core, which is further connected via a flexible ethoxyethyl linker to a 1H-pyrazole ring. The ethoxyethyl linker may enhance solubility compared to more lipophilic analogs, while the pyrazole ring could contribute to binding interactions through hydrogen bonding or π-π stacking .
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c16-14-5-2-1-4-13(14)12-15(20)17-7-10-21-11-9-19-8-3-6-18-19/h1-6,8H,7,9-12H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYYCRBTOKVXFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCOCCN2C=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the reaction of the pyrazole derivative with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Formation of the acetamide linkage: The final step involves the reaction of the intermediate with 2-(2-aminoethoxy)ethanol under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-(2-chlorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities with related compounds:
*Predicted LogP values based on structural features.
Key Observations:
- Chlorophenyl Group : All compounds share a chlorophenyl moiety, which is often associated with enhanced bioactivity and receptor binding in agrochemicals .
- Pyrazole vs.
- Linker Flexibility: The ethoxyethyl linker in the target compound contrasts with rigid phenoxy () or benzothiazole () linkers, possibly improving conformational adaptability for binding .
Physicochemical and Electronic Properties
- Solubility : The ethoxyethyl linker in the target compound likely enhances water solubility compared to ’s chlorobenzyl analog, which has higher lipophilicity .
- Electronic Effects : Theoretical studies on similar acetamides () suggest that electron-withdrawing groups (e.g., chlorine) lower HOMO-LUMO gaps, increasing reactivity. The target compound’s 2-chlorophenyl group may stabilize charge transfer interactions in biological systems .
Biological Activity
2-(2-chlorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a chlorophenyl group and a pyrazole moiety, which are known to contribute to various biological activities. The structural formula can be represented as:
This structure facilitates interactions with biological targets, particularly in cancer therapy and receptor modulation.
The biological activity of this compound is primarily attributed to its ability to inhibit specific signaling pathways involved in cell proliferation and survival. Notably, it has been studied for its effects on:
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : The compound exhibits potent inhibitory activity against VEGFR-2, which is crucial for tumor angiogenesis. In a study, derivatives of similar structures showed IC50 values as low as 1.6 nM for VEGFR-2 inhibition .
- Androgen Receptors : As a selective androgen receptor modulator (SARM), it may play a role in conditions related to androgen receptor signaling, such as prostate cancer .
In Vitro Studies
In vitro studies have demonstrated that the compound can effectively inhibit the proliferation of various cancer cell lines. For example:
- Breast Cancer Cell Lines : Compounds with similar pyrazole structures showed significant cytotoxicity against MCF-7 and MBA-MD-231 cell lines .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Compound Name | Target | IC50 (nM) | Biological Activity |
|---|---|---|---|
| This compound | VEGFR-2 | 1.6 | Anti-proliferative in tumor cells |
| Analog A | Androgen Receptor | 50 | SARM activity |
| Analog B | EGFR TK Inhibition | 10 | Cytotoxicity against cancer cells |
Case Study 1: Anti-Cancer Activity
A derivative of this compound was evaluated for its anti-cancer properties, showing significant inhibition of tumor growth in xenograft models. The study highlighted the compound's ability to induce apoptosis in cancer cells through ROS production and modulation of apoptotic proteins .
Case Study 2: Receptor Modulation
In another study, the compound's interaction with androgen receptors was assessed, revealing its potential as a therapeutic agent for conditions such as prostate cancer. The modulation of receptor activity was linked to changes in gene expression profiles associated with cell growth and differentiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
